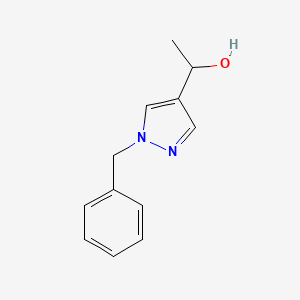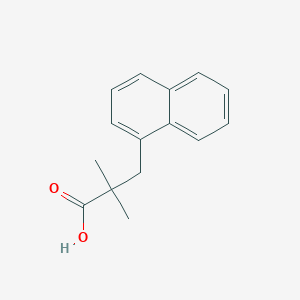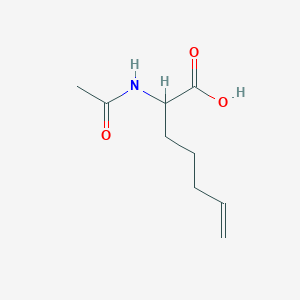![molecular formula C12H17NO B1468558 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol CAS No. 1341583-66-1](/img/structure/B1468558.png)
1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol
説明
1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol, commonly known as 1-Methyl-2,5-dimethylazetidine, is an important organic compound used in various scientific fields. It is a cyclic amine that can be used as a ligand to form coordination complexes, as a reagent for organic reactions, and as a building block for synthesis of other compounds. It is also used as a tool for medicinal chemistry and pharmaceutical research.
科学的研究の応用
1-Methyl-2,5-dimethylazetidine has been used in a variety of scientific fields, including medicinal chemistry and pharmaceutical research. It has been used as a ligand to form coordination complexes, as a reagent for organic reactions, and as a building block for the synthesis of other compounds. It has also been used in the synthesis of novel drugs and pharmaceuticals, as well as in the development of new materials.
作用機序
1-Methyl-2,5-dimethylazetidine is known to act as a ligand in coordination complexes, forming bonds with metal ions such as zinc, copper, and iron. It can also act as a reagent in organic reactions, forming bonds with other organic compounds. In addition, it can be used as a building block for the synthesis of other compounds.
Biochemical and Physiological Effects
1-Methyl-2,5-dimethylazetidine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as a modulator of cell signaling pathways. It has also been studied for its potential to act as an antioxidant, and for its potential to interact with receptors in the brain.
実験室実験の利点と制限
1-Methyl-2,5-dimethylazetidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be isolated in high yields. It is also relatively stable, and can be stored for long periods of time. However, it is important to note that the compound can be toxic if handled improperly, and should be used with caution in laboratory experiments.
将来の方向性
1-Methyl-2,5-dimethylazetidine has great potential for use in various scientific fields. In the future, it could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of novel materials. It could also be used to study the effects of ligand-metal interactions, and to explore the potential of coordination complexes. Additionally, it could be used to study the effects of antioxidants on biochemical and physiological processes, and to explore the potential of modulating cell signaling pathways.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDBTPTIBKTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468481.png)
![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)
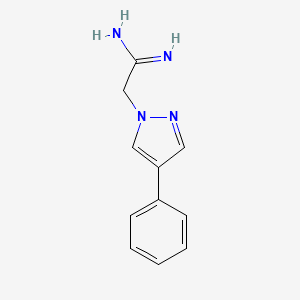
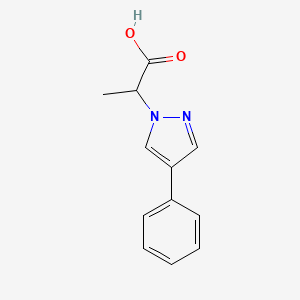

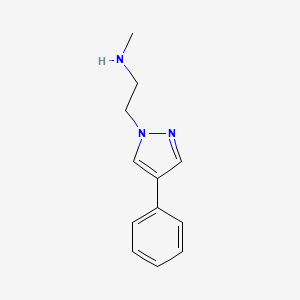
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
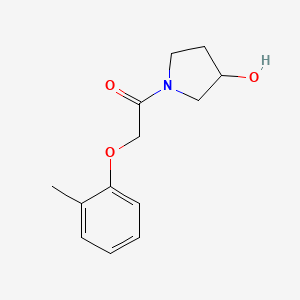
![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
